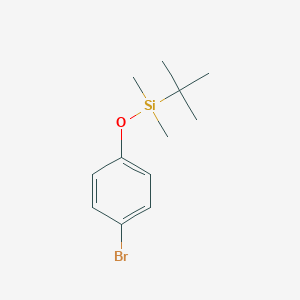

(4-Bromophenoxy)(tert-butyl)dimethylsilane

Description

Propriétés

IUPAC Name |

(4-bromophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGZGLKSNRKLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401025 | |

| Record name | (4-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67963-68-2 | |

| Record name | (4-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (4-Bromophenoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (4-Bromophenoxy)(tert-butyl)dimethylsilane, a versatile silyl ether commonly employed in organic synthesis as a protecting group for phenols. The information presented herein is intended to support research and development activities by providing key data and experimental context.

Core Physical and Chemical Data

This compound is a colorless to light yellow liquid at room temperature.[1] Key identifiers for this compound are provided in the table below.

| Identifier | Value |

| CAS Number | 67963-68-2[2][3][4] |

| Molecular Formula | C₁₂H₁₉BrOSi[1][5][6] |

| Molecular Weight | 287.27 g/mol [2][3][4] |

| IUPAC Name | (4-bromophenoxy)-tert-butyl-dimethylsilane[1][5] |

| InChI Key | DLGZGLKSNRKLSM-UHFFFAOYSA-N[2][3] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)Oc1ccc(Br)cc1[2][3] |

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in the following table. These values are critical for handling, reaction setup, and purification of the compound.

| Property | Value | Conditions |

| Boiling Point | 137 °C[2][3][4] | at 25 mmHg |

| Density | 1.174 g/mL[2][3][4] | at 25 °C |

| Refractive Index (n20/D) | 1.511[2][3][4] | at 20 °C |

| Flash Point | 12 °C (53.6 °F)[2][3] | Closed Cup |

| Appearance | Clear colorless to light yellow liquid[1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties listed above. These protocols are standard for liquid organic compounds and are provided as a reference for laboratory practice.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of small quantities of liquid is the capillary method using a Thiele tube or a similar heating apparatus.

Materials:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is securely attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles is observed is noted. This temperature is the boiling point of the liquid.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A precise method for determining the density of a liquid is by using a pycnometer or a volumetric flask.

Materials:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance

-

Sample of this compound

-

Distilled water (for calibration)

-

Thermometer

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried thoroughly, and then filled with the sample of this compound at the same temperature.

-

The pycnometer filled with the sample is weighed.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify a substance and assess its purity.

Materials:

-

Abbe refractometer

-

Sample of this compound

-

Dropper or pipette

-

Soft tissue paper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Constant temperature water circulator (to maintain 20 °C)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent, then allowed to dry completely.

-

A few drops of the this compound sample are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and clamped together.

-

The light source is adjusted to illuminate the prisms.

-

While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20 °C for the n20/D value.

Synthesis Workflow

This compound is typically synthesized by the silylation of 4-bromophenol. This reaction involves the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. A general workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. benchchem.com [benchchem.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to (4-Bromophenoxy)(tert-butyl)dimethylsilane (CAS Number: 67963-68-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromophenoxy)(tert-butyl)dimethylsilane, a versatile silyl ether widely utilized as a protecting group and a key intermediate in organic synthesis. This document consolidates essential physicochemical properties, spectroscopic data, safety information, and a detailed experimental protocol for its preparation.

Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, offering a quick reference for experimental planning and execution.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 67963-68-2 | [1][2] |

| Molecular Formula | C₁₂H₁₉BrOSi | [1] |

| Molecular Weight | 287.27 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 137 °C at 25 mmHg | [2] |

| Density | 1.174 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.511 | [2] |

Spectroscopic Data Summary

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | Consistent with the structure of this compound. | [3] |

| ¹³C NMR | Data available and consistent with the proposed structure. | [1] |

| Mass Spectrometry (GC-MS) | NIST Number: 333456; Top Peak (m/z): 231; Second Highest Peak (m/z): 229. | [1] |

| Infrared (IR) | Spectrum conforms to the structure. | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of 4-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is a standard procedure for the protection of phenolic hydroxyl groups.

Experimental Protocol: Silylation of 4-Bromophenol

Objective: To synthesize this compound by protecting the hydroxyl group of 4-bromophenol.

Materials:

-

4-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol (1.0 equivalent) and imidazole (1.1 to 2.5 equivalents) in anhydrous dichloromethane.

-

Addition of Silylating Agent: To the stirred solution, add a solution of tert-butyldimethylsilyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane dropwise at room temperature. The use of a dropping funnel is recommended for controlled addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (4-bromophenol) is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound as a liquid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Safety and Handling

This compound is a flammable liquid and an irritant.[1] Proper safety precautions must be observed during its handling and use.

GHS Hazard Information

-

Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Irritant)

-

-

Signal Word: Danger[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Applications in Organic Synthesis

This compound serves as a crucial building block in multi-step organic syntheses. The TBDMS group acts as a robust protecting group for the phenolic hydroxyl, which is stable to a wide range of reaction conditions but can be readily removed when needed. The presence of the bromo substituent on the aromatic ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex molecules. This dual functionality makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Deprotection Strategy

The tert-butyldimethylsilyl (TBDMS) protecting group can be cleaved under acidic conditions or, more commonly, using a fluoride ion source such as tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF). This high selectivity allows for the deprotection of the phenol in the presence of other functional groups.

Caption: General deprotection scheme for the TBDMS ether of 4-bromophenol.

References

- 1. This compound | C12H19BrOSi | CID 4227167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Bromophenoxy)-tert-butyldimethylsilane 97 67963-68-2 [sigmaaldrich.com]

- 3. (4-Bromophenoxy)-tert-butyldimethylsilane, 97% 5 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. (4-Bromophenoxy)-tert-butyldimethylsilane, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Molecular weight and formula of (4-Bromophenoxy)(tert-butyl)dimethylsilane.

An In-depth Technical Guide on (4-Bromophenoxy)(tert-butyl)dimethylsilane

This guide provides a detailed overview of the chemical and physical properties of this compound, a compound relevant to researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for straightforward reference and comparison.

| Property | Value |

| Molecular Formula | C12H19BrOSi[1][2] |

| Linear Formula | BrC6H4OSi(CH3)2C(CH3)3 |

| Molecular Weight | 287.27 g/mol [1] |

| IUPAC Name | (4-bromophenoxy)-tert-butyl-dimethylsilane[1][2] |

| CAS Number | 67963-68-2[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not available within the provided search results. For specific experimental methodologies, researchers should consult peer-reviewed scientific literature or established chemical synthesis databases.

Molecular Structure and Connectivity

The logical relationship between the primary functional groups of this compound is illustrated in the diagram below. This visualization clarifies the connectivity of the 4-bromophenoxy group, the tert-butyl group, and the dimethylsilyl core.

References

An In-depth Technical Guide to (4-Bromophenoxy)(tert-butyl)dimethylsilane

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (4-Bromophenoxy)(tert-butyl)dimethylsilane, a key building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a silyl ether derivative of 4-bromophenol. The tert-butyldimethylsilyl (TBDMS or TBS) group serves as a bulky protecting group for the phenolic hydroxyl functionality, enhancing the compound's stability and solubility in organic solvents. This protection strategy is crucial in multi-step syntheses to prevent unwanted reactions of the hydroxyl group.

The chemical structure is as follows:

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | (4-bromophenoxy)-tert-butyl-dimethylsilane |

| CAS Number | 67963-68-2 |

| Molecular Formula | C₁₂H₁₉BrOSi |

| Molecular Weight | 287.27 g/mol |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OC1=CC=C(C=C1)Br |

| InChI Key | DLGZGLKSNRKLSM-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 137 °C at 25 mmHg |

| Density | 1.174 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.511 |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.33 (d, 2H), 6.75 (d, 2H), 0.98 (s, 9H), 0.20 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.9, 132.5, 121.8, 115.0, 25.6, 18.2, -4.4 |

| FTIR (neat) | ν (cm⁻¹): 2957, 2931, 2859 (C-H stretch), 1587, 1485 (C=C aromatic stretch), 1258 (Si-CH₃), 915 (Si-O-C) |

| Mass Spectrometry (EI) | m/z: 288/286 (M⁺), 231/229 ([M-C(CH₃)₃]⁺)[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a standard silylation reaction of a phenol.

Objective: To protect the hydroxyl group of 4-bromophenol via silylation.

Materials:

-

4-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a clear oil.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals. The TBDMS protecting group is stable under a wide range of reaction conditions, yet can be selectively removed when needed, making it ideal for multi-step synthetic sequences.

A primary application of this compound is in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromide can be coupled with a boronic acid or ester to form a new carbon-carbon bond. This strategy is widely employed in the synthesis of biaryl compounds, a common motif in many drug molecules.

Representative Experimental Workflow: Suzuki-Miyaura Coupling

The following workflow illustrates the use of this compound in a Suzuki-Miyaura coupling reaction, a fundamental transformation in modern drug discovery.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

This reaction allows for the construction of complex molecular architectures, which is a cornerstone of modern medicinal chemistry. The silyl ether protecting group can be readily removed in a subsequent step to reveal the free phenol, which can then be further functionalized or may be a key pharmacophoric feature of the final drug candidate. Silyl ethers are often employed to protect alcohol groups during multi-step reactions to ensure selective transformations.[2]

References

An In-depth Technical Guide to the Synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The protection of the hydroxyl group in 4-bromophenol as a tert-butyldimethylsilyl (TBDMS) ether is a common and critical step to prevent unwanted side reactions in multi-step syntheses. This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Reaction Overview

The synthesis involves the silylation of the hydroxyl group of 4-bromophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic polar solvent like dimethylformamide (DMF). The TBDMS protecting group is favored for its stability under a variety of reaction conditions and its selective removal under mild acidic conditions.

General Reaction Scheme:

4-Bromophenol This compound

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Bromophenol | 12.1 g (0.07 mol) | [1][2] |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 15.0 g (0.1 mol) | [1] |

| Imidazole | 16.5 g (0.24 mol) | [1][2] |

| Solvent | ||

| Dimethylformamide (DMF) | 50 cm³ | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | 2 days | [1] |

| Product Information | ||

| Product Name | This compound | [3] |

| Molecular Formula | C₁₂H₁₉BrOSi | [3][4] |

| Molecular Weight | 287.27 g/mol | [4] |

| Yield | 19.8 g (98%) | [1] |

| Appearance | Colorless oil | [1][3] |

| Boiling Point | 67-68 °C at 0.01 mmHg; 137 °C at 25 mmHg | [1] |

| Density | 1.174 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.511 | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 60 MHz) | δ 7.13 (d, 2H), 6.25 (d, 2H), 0.93 (s, 9H), 0.16 (s, 6H) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.78, 132.26, 121.68, 113.60, 25.61, 18.16, -4.50 | [1] |

Detailed Experimental Protocol

This protocol is adapted from a well-documented and high-yielding procedure.[1][2]

Materials and Reagents:

-

4-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

-

60/80 Petroleum Ether

-

Diethyl Ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dessicator with P₂O₅

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Reactants: Dry the 4-bromophenol (12.1 g, 0.07 mol) and imidazole (16.5 g, 0.24 mol) in a desiccator over P₂O₅ prior to use.[1][2]

-

Reaction Setup: In a round-bottom flask, dissolve the dried 4-bromophenol and imidazole in anhydrous dimethylformamide (50 cm³).[1]

-

Addition of Silylating Agent: To the stirred solution, add tert-butyl(chloro)dimethylsilane (15.0 g, 0.1 mol).[1]

-

Reaction: Stir the mixture magnetically at room temperature for 2 days.[1]

-

Quenching and Initial Extraction: Add water (5 cm³) and 60/80 petroleum ether (50 cm³) to the reaction mixture. After 1 hour, add more water (100 cm³).[1]

-

Phase Separation and Further Extraction: Separate the organic and aqueous phases. Extract the aqueous phase twice with a 1:1 mixture of 60/80 petroleum ether and diethyl ether (100 cm³ each).[1]

-

Washing the Organic Phase: Combine all organic phases and wash successively with water, 1 M aqueous NaOH solution, water again, and finally with a saturated NaCl solution.[1]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄. Filter off the drying agent and evaporate the solvent using a rotary evaporator.[1]

-

Purification: Purify the resulting residue by distillation to yield this compound as a colorless oil (19.8 g, 98% yield) with a boiling point of 67-68 °C at 0.01 mmHg.[1]

Visual Workflow of the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Information

-

This compound: This compound is a flammable liquid and vapor.[4][5] It causes skin and serious eye irritation and may cause respiratory irritation.[4][6] Handle with appropriate personal protective equipment, including eye protection, gloves, and a respirator if necessary.[5]

-

tert-Butyldimethylsilyl chloride (TBDMSCl): Corrosive and reacts with moisture.

-

Dimethylformamide (DMF): A potential reproductive toxin.

-

Imidazole: Corrosive and can cause skin burns.

-

4-Bromophenol: Harmful if swallowed and causes skin irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work and perform the reaction in a well-ventilated fume hood.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. benchchem.com [benchchem.com]

- 3. (4-Bromophenoxy)-tert-butyldimethylsilane, 97% 5 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C12H19BrOSi | CID 4227167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-苯氧基溴)-叔丁基二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (4-Bromophenoxy)-tert-butyldimethylsilane, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

In-Depth Technical Guide: (4-Bromophenoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to (4-Bromophenoxy)(tert-butyl)dimethylsilane, a common intermediate in organic synthesis, particularly in the protection of phenolic hydroxyl groups.

Spectroscopic Data

While comprehensive, publicly accessible spectral datasets for this compound are limited, the following tables summarize the available and expected spectroscopic characteristics based on data from various chemical suppliers and databases.[1][2]

Table 1: ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| tert-Butyl (9H) | ~0.9-1.0 | Singlet | N/A |

| Dimethylsilyl (6H) | ~0.2 | Singlet | N/A |

| Aromatic (2H, ortho to OSi) | ~6.7-6.9 | Doublet | ~9 |

| Aromatic (2H, meta to OSi) | ~7.3-7.5 | Doublet | ~9 |

Note: Expected values are based on typical chemical shifts for tert-butyldimethylsilyl protected phenols and related structures.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| Si-C(CH₃)₃ | ~18 |

| Si-C(CH₃)₃ | ~25-26 |

| Si-(CH₃)₂ | ~ -4 |

| Aromatic (C-OSi) | ~155-156 |

| Aromatic (CH, ortho to OSi) | ~120-121 |

| Aromatic (CH, meta to OSi) | ~132-133 |

| Aromatic (C-Br) | ~114-115 |

Note: Expected values are based on typical chemical shifts for tert-butyldimethylsilyl protected phenols and related structures.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1580, 1480 | C=C stretching (aromatic) |

| ~1250 | Si-C stretching |

| ~910 | Si-O-C stretching |

| ~830 | C-H out-of-plane bending (p-disubstituted benzene) |

Note: These are characteristic absorption bands. The full spectrum is available from various commercial suppliers upon request.[2]

Table 4: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

| 286/288 | [M]⁺ (Molecular ion with Br isotopes) |

| 229/231 | [M - C(CH₃)₃]⁺ (Loss of tert-butyl group) |

| 171/173 | [BrC₆H₄O]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Note: Fragmentation pattern is predicted based on the structure. The most abundant peaks are expected to be from the loss of the tert-butyl group.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the silylation of 4-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

Materials:

-

4-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromophenol (1.0 equivalent) in anhydrous DMF, add imidazole (1.2 equivalents).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add a solution of TBDMSCl (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum using a standard 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum on a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Record the mass-to-charge ratio (m/z) of the resulting fragments.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic workflow for this compound.

References

¹H NMR Spectral Analysis of (4-Bromophenoxy)(tert-butyl)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Bromophenoxy)(tert-butyl)dimethylsilane. This compound is a common intermediate in organic synthesis, often utilized for the protection of phenolic hydroxyl groups. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document outlines the experimental protocol for acquiring the ¹H NMR spectrum, presents a detailed analysis of the spectral data, and provides visual aids to facilitate the interpretation of the molecular structure and its corresponding spectral features.

Data Presentation

The ¹H NMR spectral data for this compound is summarized in the table below. The spectrum was acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| tert-Butyl (9H) | 0.98 | Singlet (s) | 9H | N/A |

| Dimethyl (6H) | 0.21 | Singlet (s) | 6H | N/A |

| Ar-H (ortho to OSi) | 6.76 | Doublet (d) | 2H | 9.0 |

| Ar-H (ortho to Br) | 7.35 | Doublet (d) | 2H | 9.0 |

Experimental Protocols

A detailed methodology for the acquisition of the ¹H NMR spectrum is provided below. This protocol is based on standard practices for the analysis of small organic molecules.

2.1. Sample Preparation

-

Approximately 5-10 mg of this compound was accurately weighed and transferred into a clean, dry NMR tube.

-

To the NMR tube, approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) was added as the solvent.

-

A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The tube was capped and gently agitated to ensure complete dissolution of the sample.

2.2. NMR Data Acquisition

-

Instrument: A 400 MHz NMR spectrometer was used for data acquisition.

-

Solvent: Deuterated Chloroform (CDCl₃)

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (zg30) was utilized.

-

Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1.0 second was employed between scans.

-

Acquisition Time: The acquisition time was set to 4.096 seconds.

-

Spectral Width: A spectral width of 8223.685 Hz (20.548 ppm) was used.

-

Referencing: The spectrum was referenced to the residual solvent peak of CDCl₃ at 7.26 ppm or to the internal standard TMS at 0.00 ppm.

2.3. Data Processing

-

The acquired Free Induction Decay (FID) was processed with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Fourier transformation was applied to convert the FID into the frequency domain spectrum.

-

The spectrum was manually phased to ensure all peaks have a pure absorption lineshape.

-

Baseline correction was applied to obtain a flat baseline.

-

The spectrum was calibrated by setting the TMS peak to 0.00 ppm.

-

The signals were integrated to determine the relative number of protons for each resonance.

-

Peak picking was performed to identify the chemical shifts of all signals.

-

Coupling constants were measured from the splitting patterns of the multiplets.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound displays four distinct signals, consistent with its molecular structure.

-

Aliphatic Region:

-

A sharp singlet at 0.98 ppm with an integration of 9H is assigned to the nine equivalent protons of the tert-butyl group . The singlet nature of this signal is due to the absence of adjacent protons.

-

Another sharp singlet is observed at 0.21 ppm , integrating to 6H. This signal corresponds to the six equivalent protons of the two methyl groups attached to the silicon atom. Its upfield chemical shift is characteristic of protons on a silicon atom.

-

-

Aromatic Region:

-

The aromatic region of the spectrum exhibits a classic AA'BB' spin system, characteristic of a 1,4-disubstituted benzene ring where the two substituents have different electronic effects.

-

A doublet at 6.76 ppm with an integration of 2H is assigned to the two aromatic protons ortho to the silyloxy group . The electron-donating nature of the oxygen atom shields these protons, causing them to resonate at a higher field (lower ppm).

-

A doublet at 7.35 ppm integrating to 2H corresponds to the two aromatic protons ortho to the bromine atom . The electron-withdrawing and anisotropic effects of the bromine atom deshield these protons, shifting their resonance downfield (higher ppm).

-

The coupling constant for both doublets is approximately 9.0 Hz , which is a typical value for ortho-coupling in a benzene ring.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships in the ¹H NMR spectral analysis of this compound.

Caption: Spin-spin coupling in the aromatic region.

13C NMR Characteristics of (4-Bromophenoxy)(tert-butyl)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) characteristics of (4-Bromophenoxy)(tert-butyl)dimethylsilane. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is an organosilicon compound frequently used as a protecting group for phenols in organic synthesis. The tert-butyldimethylsilyl (TBDMS or TBS) group offers stability under a range of chemical conditions and can be selectively removed, making it a valuable tool in multi-step syntheses. Understanding its 13C NMR spectral features is crucial for reaction monitoring, purity assessment, and structural verification. This guide details the expected 13C NMR chemical shifts, provides a standard experimental protocol for data acquisition, and illustrates the molecular structure with assigned carbon atoms.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is predicted based on the analysis of its constituent fragments: the 4-bromophenoxy group and the tert-butyldimethylsilyl group. The chemical shifts for the aromatic carbons are derived from the known spectrum of 4-bromophenol, with adjustments for the silyl ether linkage. The signals for the tert-butyldimethylsilyl group are based on typical values for similar compounds.[1]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | Aromatic, attached to Oxygen | 154-156 |

| C2, C6 | Aromatic, ortho to Oxygen | 121-123 |

| C3, C5 | Aromatic, meta to Oxygen | 132-134 |

| C4 | Aromatic, attached to Bromine | 115-117 |

| C7 | Quaternary, tert-butyl | 25-27 |

| C8 | Methyl, tert-butyl | 18-20 |

| C9, C10 | Methyl, dimethylsilyl | -3 to -5 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are typically recorded in deuterated chloroform (CDCl3). The solvent signal for CDCl3 appears as a triplet at approximately 77.16 ppm.[2][3]

The presence of the electron-withdrawing bromine atom and the oxygen of the silyl ether influences the chemical shifts of the aromatic carbons. The carbon atom attached to the bromine (C4) is expected to be shifted upfield due to the "heavy atom effect".[4] The carbons of the tert-butyldimethylsilyl group typically appear in the upfield region of the spectrum.[5]

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system for the carbon atoms, which is used for the assignment of the 13C NMR signals.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for acquiring a 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 20-50 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

-

The data should be acquired on a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for the 13C frequency.

-

Lock the spectrometer on the deuterium signal of the CDCl3.

-

Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

-

Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Width: 30-degree pulse angle.

-

Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for accurate integration of quaternary carbon signals, though this is not typically required for routine characterization.

-

Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

4. Data Processing:

-

Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the resulting spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the central peak of the CDCl3 triplet to 77.16 ppm.

-

Perform baseline correction.

-

Integrate the signals if quantitative analysis is required (note: for standard proton-decoupled spectra, integrals are not always proportional to the number of carbons).

Logical Workflow for Spectral Analysis

The process of analyzing the 13C NMR spectrum to confirm the structure of this compound follows a logical progression.

This guide provides the essential information for understanding and interpreting the 13C NMR spectrum of this compound. The provided data and protocols are intended to assist researchers in their synthetic and analytical endeavors.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Bromophenoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation behavior of (4-Bromophenoxy)(tert-butyl)dimethylsilane. Understanding the fragmentation patterns of this compound is crucial for its unambiguous identification and characterization in complex matrices, a common requirement in metabolic studies, environmental analysis, and pharmaceutical research. This document outlines the primary fragmentation pathways, presents key quantitative data, and provides detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

This compound is a silyl ether derivative of 4-bromophenol. The derivatization with a tert-butyldimethylsilyl (TBDMS) group enhances the volatility and thermal stability of the parent phenol, making it amenable to GC-MS analysis. The fragmentation of this molecule under electron ionization is primarily dictated by three key structural features: the tert-butyldimethylsilyl group, the aromatic ring, and the bromine atom.

The presence of bromine is particularly noteworthy due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for all bromine-containing fragment ions, appearing as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).

Predicted Mass Spectrometry Fragmentation Data

| Fragment Ion | m/z (79Br/81Br) | Proposed Structure/Origin | Relative Abundance |

| [M]+• | 286/288 | Molecular Ion | Low to absent |

| [M-15]+ | 271/273 | Loss of a methyl radical (•CH3) from the silyl group | Moderate |

| [M-57]+ | 229/231 | Loss of a tert-butyl radical (•C(CH3)3) from the silyl group | High (Base Peak) |

| [M-57-28]+• | 201/203 | Loss of a tert-butyl radical and ethylene (C2H4) | Moderate |

| [M-Br]+ | 207 | Loss of a bromine radical (•Br) | Low |

| [C6H4OBr]+• | 171/173 | 4-Bromophenoxy radical cation | Moderate |

Fragmentation Pathways

The fragmentation of this compound upon electron ionization is initiated by the formation of the molecular ion ([M]+•). This high-energy species then undergoes a series of fragmentation reactions to yield more stable ions. The principal fragmentation pathways are detailed below.

A primary and highly favorable fragmentation pathway involves the cleavage of the bond between the silicon atom and the tert-butyl group. This results in the loss of a tert-butyl radical (a neutral loss of 57 Da) and the formation of a stable, resonance-stabilized oxonium ion at m/z 229 and 231. This fragment is often the base peak in the spectrum.

Another common fragmentation pathway for silyl ethers is the loss of a methyl radical (a neutral loss of 15 Da) from the dimethylsilyl group, leading to the formation of an ion at m/z 271 and 273.

An In-depth Technical Guide to the Stability and Reactivity of TBDMS-Protected Phenols

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis for the protection of hydroxyl functionalities, including phenols. Its widespread use is attributed to its ease of installation, substantial stability under a variety of reaction conditions, and the numerous mild methods available for its removal. This guide provides a comprehensive overview of the stability and reactivity of TBDMS-protected phenols, supported by quantitative data, detailed experimental protocols, and logical diagrams to inform synthetic strategy.

Core Concepts: Stability of Silyl Ethers

The stability of silyl ethers is primarily dictated by the steric hindrance around the silicon atom and the electronic nature of the oxygen atom it protects. For TBDMS ethers, the bulky tert-butyl group provides significant steric shielding, rendering the silicon atom less susceptible to nucleophilic attack or protonation compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.[1] The general order of hydrolytic stability for common silyl ethers is:

Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[2][3] Basic Conditions: TMS < TES < TBDMS ≈ TBDPS > TIPS[2]

Phenolic TBDMS ethers exhibit distinct reactivity compared to their aliphatic counterparts. Generally, they are more labile under basic conditions than acidic conditions.[2] This differential reactivity is a key aspect exploited in selective deprotection strategies.

Quantitative Stability Data

The stability of TBDMS-protected phenols is highly dependent on the reaction conditions. The following tables summarize quantitative data on the cleavage of these protecting groups.

Table 1: Half-lives of Silyl Ethers of p-Cresol under Acidic and Basic Conditions [2]

| Silyl Ether | 1% HCl in 95% EtOH | 5% NaOH in 95% EtOH |

| TBDMS | ~4.5 hours | 3.5 minutes |

| TIPS | >100 hours | ~3.1 hours |

| TBDPS | >100 hours | 6.5 minutes |

Table 2: Cleavage Times for Phenolic Silyl Ethers with KHF₂ in MeOH at Room Temperature [2]

| Silyl Ether | Time to Complete Cleavage |

| TBDMS | 30 minutes |

| TBDPS | 30 minutes |

| TIPS | 2.5 hours |

Reactivity Profile of TBDMS-Protected Phenols

1. Stability Under Acidic Conditions: TBDMS-protected phenols are relatively stable to mild acidic conditions. For instance, they can tolerate 2:1 acetic acid/water at 25°C for extended periods.[4] However, stronger acidic conditions or prolonged exposure can lead to cleavage. The rate of acidic hydrolysis is significantly slower for TBDMS ethers compared to TMS or TES ethers.[1]

2. Reactivity Under Basic Conditions: Phenolic TBDMS ethers are notably more susceptible to cleavage under basic conditions.[2] This is attributed to the increased acidity of the phenolic proton, which makes the phenoxide a better leaving group. Reagents like NaOH, K₂CO₃, and LiOH can efficiently cleave the silyl ether.[2]

3. Reactivity with Fluoride Reagents: Fluoride ions are highly effective for cleaving TBDMS ethers due to the formation of the exceptionally strong Si-F bond, which is the thermodynamic driving force for the reaction.[4] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source for this purpose.[4] Other fluoride reagents like KHF₂ have also been shown to be effective and selective for the deprotection of phenolic TBDMS ethers.[2]

4. Chemoselectivity: A key advantage of the TBDMS group is the ability to selectively deprotect it in the presence of other functional groups. Phenolic TBDMS ethers can be selectively cleaved in the presence of aliphatic TBDMS ethers under specific conditions. For example, reagents like KHF₂ in MeOH at room temperature show high selectivity for phenolic TBDMS ethers over those of primary and secondary alcohols.[2] Conversely, certain oxidative conditions can cleave aliphatic TBDMS ethers while leaving phenolic TBDMS groups intact.[4]

Experimental Protocols

Protocol 1: Protection of a Phenol with TBDMSCl [5][6]

-

Materials:

-

Phenolic compound (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the phenolic compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole to the solution and stir until it dissolves.

-

Add TBDMSCl to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

-

Protocol 2: Microwave-Assisted Protection of a Phenol with TBDMSCl (Solvent-Free) [5]

-

Materials:

-

Phenolic compound (1.0 eq)

-

TBDMSCl (1.2 eq)

-

Imidazole (2.0 eq)

-

-

Procedure:

-

In a microwave-safe vessel, combine the phenolic compound, TBDMSCl, and imidazole.

-

Irradiate the mixture in a microwave reactor. Optimal conditions may involve an initial low-power irradiation (e.g., 90W for 2 minutes), followed by a cooling period, and then a higher power irradiation (e.g., 180W for 2 minutes).

-

After cooling, the product can often be purified directly by distillation. For some substrates, an aqueous workup followed by extraction and distillation may be necessary.

-

Protocol 3: Deprotection of a Phenolic TBDMS Ether using TBAF [4]

-

Materials:

-

TBDMS-protected phenol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the TBDMS-protected phenol in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically rapid.

-

Once the reaction is complete, quench with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 4: Selective Deprotection of a Phenolic TBDMS Ether with KHF₂ [2]

-

Materials:

-

TBDMS-protected phenol (1.0 eq)

-

Potassium bifluoride (KHF₂, 2.0 eq)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the TBDMS-protected substrate in methanol in a round-bottom flask.

-

Add potassium bifluoride to the solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC. For a typical phenolic TBDMS ether, the reaction should be complete within 30 minutes.

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting phenol by flash column chromatography.

-

Visualization of Key Concepts

Caption: General deprotection pathways for TBDMS-protected phenols.

References

- 1. benchchem.com [benchchem.com]

- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Safe Handling of (4-Bromophenoxy)(tert-butyl)dimethylsilane

This guide provides comprehensive safety and handling information for (4-Bromophenoxy)(tert-butyl)dimethylsilane, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use.

Chemical Identification and Physical Properties

This compound is a liquid organosilicon compound. Key identification and physical data are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | (4-bromophenoxy)-tert-butyl-dimethylsilane | [1][2] |

| CAS Number | 67963-68-2 | [1][3] |

| Molecular Formula | C12H19BrOSi | [1][2][3] |

| Molecular Weight | 287.27 g/mol | [1][3] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Density | 1.174 g/mL at 25 °C | [4] |

| Boiling Point | 137 °C at 25 mmHg | [4] |

| Flash Point | 12 °C (53.6 °F) - closed cup | [3][4] |

| Refractive Index | n20/D 1.511 | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 2) | Flame (GHS02) | Danger | H225: Highly flammable liquid and vapor.[1] |

| Skin irritation (Category 2) | Exclamation mark (GHS07) | Warning | H315: Causes skin irritation.[1] |

| Eye irritation (Category 2A) | Exclamation mark (GHS07) | Warning | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation mark (GHS07) | Warning | H335: May cause respiratory irritation.[1] |

Target Organs: Respiratory system.[4]

Experimental Protocols: Safety and Handling

While detailed experimental procedures for determining all physical and toxicological properties are not publicly available, standardized methods (e.g., OECD guidelines) are typically followed. The primary focus for laboratory personnel is the safe handling protocol.

Handling Protocol:

-

Risk Assessment: Before handling, conduct a thorough risk assessment for the specific experimental procedure.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][5][6] Use spark-proof tools and explosion-proof equipment.[5] Ground and bond containers and receiving equipment.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][5][6] For operations with a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4]

-

Dispensing: When transferring, pour carefully to avoid splashing. Use only non-sparking tools.[5]

-

Contamination: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][5][6] Avoid contact with skin and eyes.[6]

-

Hygiene: Wash hands thoroughly after handling.[5][6] Do not eat, drink, or smoke in the work area.[6]

Emergency Procedures

Detailed first-aid and emergency response measures are critical.

| Emergency Situation | Protocol |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[3][5][6] Remove contact lenses, if present and easy to do.[3][5][6] Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[5] |

| Skin Contact | Take off contaminated clothing immediately.[5] Wash skin with plenty of soap and water.[3][5][6] If skin irritation occurs, get medical advice/attention.[5] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[5][6] If feeling unwell, call a poison center or doctor.[5] If not breathing, give artificial respiration.[5] |

| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[6] Seek immediate medical attention.[5] |

| Fire | Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[5] Water spray may be used to cool closed containers.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5] |

| Accidental Release | Remove all sources of ignition.[5] Ventilate the area. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[5] |

Storage and Disposal

Proper storage and disposal are essential to maintain chemical integrity and ensure safety.

| Aspect | Procedure |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from heat, sparks, and flame.[5][6] The storage class for this chemical is 3 - Flammable liquids.[4] |

| Incompatible Materials | Strong oxidizing agents.[5] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] |

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Caption: Logical workflow for handling this compound.

References

- 1. This compound | C12H19BrOSi | CID 4227167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Bromophenoxy)-tert-butyldimethylsilane, 97% 5 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. (4-Bromophenoxy)-tert-butyldimethylsilane, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (4-苯氧基溴)-叔丁基二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

Methodological & Application

Application Notes and Protocols for the Use of (4-Bromophenoxy)(tert-butyl)dimethylsilane as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is paramount to achieving desired molecular complexity. The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of hydroxyl protection, valued for its robustness and predictable reactivity.[1] (4-Bromophenoxy)(tert-butyl)dimethylsilane serves as a stable, protected form of 4-bromophenol, enabling a wide array of chemical transformations at other molecular sites without interference from the acidic phenolic proton. The presence of the bromine atom also provides a reactive handle for cross-coupling reactions, further expanding its synthetic utility.

These application notes provide a comprehensive guide to the use of this compound, covering its formation, deprotection, and stability under various conditions. Detailed experimental protocols and quantitative data are presented to facilitate its effective implementation in research and development.

Key Applications

-

Protection of Phenols: The TBDMS group effectively masks the hydroxyl functionality of phenols, preventing unwanted side reactions in diverse chemical environments.

-

Orthogonal Protection Strategies: The distinct stability profile of the TBDMS ether allows for selective deprotection in the presence of other protecting groups.

-

Substrate for Cross-Coupling Reactions: The aromatic bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, for the construction of complex biaryl and other carbon-carbon bonds.

-

Grignard Reagent Formation: The protected bromophenol can be converted into a Grignard reagent, enabling nucleophilic addition to a variety of electrophiles.

Data Presentation: Protection of Phenols with TBDMSCl

The protection of phenols with tert-butyldimethylsilyl chloride (TBDMSCl) is a widely employed transformation. The following table summarizes reaction conditions and yields for the silylation of various substituted phenols, including a microwave-assisted, solvent-free method that offers a significant reduction in reaction time.[2]

| Phenol Substrate | Method | Reaction Time | Yield (%) | Reference |

| 4-Bromophenol | Microwave (180W), solvent-free | 4 min | 92 | [2] |

| 3-Bromophenol | Microwave (180W), solvent-free | 4 min | 95 | [2] |

| 3-Hydroxybenzaldehyde | Microwave (180W), solvent-free | 4 min | 90 | [2] |

| 4-Hydroxybenzaldehyde | Microwave (180W), solvent-free | 4 min | 91 | [2] |

| Vanillin | Microwave (180W), solvent-free | 4 min | 94 | [2] |

| Phenol | Imidazole, DMF | 3 h | 94 | [3] |

Data Presentation: Deprotection of Aryl TBDMS Ethers

The cleavage of the TBDMS ether to regenerate the phenol can be accomplished under a variety of conditions. The choice of deprotection agent allows for selectivity based on the other functional groups present in the molecule.

| Reagent(s) | Solvent | Temperature | Time | Substrate | Yield (%) | Reference |

| KHF₂ | MeOH | Room Temp. | 30 min | This compound | 91 | [4] |

| TBAF | THF | Room Temp. | 1-4 h | General Aryl TBDMS Ether | High | [1] |

| HCl | H₂O, MeCN | Room Temp. | 3 h | Phenyl TBDMS Ether | 95 | [3] |

| Acetic Acid/H₂O (2:1) | - | Room Temp. | - | General Aryl TBDMS Ether | - | [1] |

| Cs₂CO₃ | DMF/H₂O | Room Temp. | - | Aryl TBDMS Ethers | Excellent | |

| LiOAc | DMF (moist) | - | - | Phenolic TBDMS Ethers | High | [5] |

| AlCl₃·6H₂O (cat.) | MeOH or iPrOH | - | - | Aryl TBDMS Ethers | Good | [6] |

Stability Profile

The TBDMS group is known for its stability across a wide range of reaction conditions.[1] This robustness allows for a broad scope of synthetic transformations to be performed on molecules containing a TBDMS-protected phenol.

-

Basic Conditions: TBDMS ethers are generally stable to aqueous bases.[1]

-

Acidic Conditions: While removable with strong acids, they are significantly more stable than trimethylsilyl (TMS) ethers.[1] The relative order of hydrolytic lability under acidic conditions is TMS > TES > TBDMS > TIPS > TBDPS.[4]

-

Organometallic Reagents: The TBDMS group is generally stable to Grignard reagents and organolithium reagents, although some challenges in Grignard formation with ortho-substituted TBDMS-protected bromophenols have been reported.

-

Cross-Coupling Reactions: The TBDMS group is often compatible with palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction. However, some bases used in these reactions can lead to deprotection. Careful selection of reaction conditions is crucial.

Experimental Protocols

Protocol 1: Protection of 4-Bromophenol using TBDMSCl (Microwave-Assisted, Solvent-Free)

This protocol is adapted from a green chemistry approach that offers high yields and short reaction times.[2]

Materials:

-

4-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Microwave reactor

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, combine 4-bromophenol (1.0 eq), TBDMSCl (1.2 eq), and imidazole (2.0 eq).

-

Place the flask in a microwave reactor and irradiate at 180W for 4 minutes. The solid mixture will melt and react.

-

After cooling, the product can be purified by distillation under reduced pressure or by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Deprotection of this compound using KHF₂

This method provides a mild and selective cleavage of the phenolic TBDMS ether.[4]

Materials:

-

This compound

-

Potassium bifluoride (KHF₂)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Add potassium bifluoride (2.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: General workflow for the protection of 4-bromophenol and deprotection of the resulting TBDMS ether.

Caption: Synthetic pathways utilizing this compound as a substrate.

References

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. tandfonline.com [tandfonline.com]

- 3. synarchive.com [synarchive.com]

- 4. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Silylation of Phenols using tert-Butyldimethylsilyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is a widely employed protecting group for alcohols and phenols due to its steric bulk and predictable reactivity.[1] TBDMS ethers exhibit significant stability under a variety of reaction conditions, yet can be selectively removed under mild protocols.[2] This document provides detailed protocols for the silylation of phenols using tert-butyldimethylsilyl chloride (TBDMSCl), covering both conventional and microwave-assisted methods.

Reaction Mechanism

The silylation of a phenol with TBDMSCl is typically facilitated by a base, most commonly imidazole. The reaction proceeds through the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole. This intermediate is then attacked by the phenoxide ion to form the corresponding TBDMS ether and regenerate the imidazole catalyst.

Caption: Reaction mechanism for the imidazole-catalyzed silylation of phenols.

Experimental Protocols

Two primary methods for the silylation of phenols with TBDMSCl are presented below: a conventional method using an organic solvent and a microwave-assisted, solvent-free method.

Protocol 1: Conventional Silylation using Imidazole in DMF

This is a widely used and reliable method for the protection of phenols.[3]

Materials:

-

Phenol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq), imidazole (2.5 eq), and TBDMSCl (1.2 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature. Reaction times can vary from 3 to 24 hours, depending on the reactivity of the phenol.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with deionized water and then with brine to remove residual DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.[2]

Caption: Workflow for the conventional silylation of phenols.

Protocol 2: Microwave-Assisted Solvent-Free Silylation

This method offers a more environmentally friendly and time-saving alternative to the conventional protocol.

Materials:

-

Phenol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.0 eq)

Procedure:

-

In a round-bottom flask suitable for microwave irradiation, combine the phenol (1.0 eq), TBDMSCl (1.2 eq), and imidazole (2.0 eq).

-

Place the flask in a microwave reactor and irradiate. A typical procedure involves irradiating at low power (e.g., 90W) for 2 minutes, followed by a cooling period, and then irradiating at a slightly higher power (e.g., 180W) for another 2 minutes.

-

The reaction mixture, initially a solid, will melt during irradiation.

-

After the reaction is complete, the product can often be purified by direct distillation. For some substrates, an aqueous workup similar to Protocol 1 may be necessary before distillation or chromatography.

Caption: Workflow for the microwave-assisted silylation of phenols.

Data Presentation

The following tables summarize reaction conditions and yields for the silylation of various phenols using the protocols described above.

Table 1: Conventional Silylation of Phenol

| Phenol | Base (eq) | Silylating Agent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Imidazole (2.5) | TBDMSCl (1.2) | DMF | Room Temp. | 3 | 94 |

Data sourced from SynArchive.

Table 2: Microwave-Assisted Silylation of Substituted Phenols

| Phenol | TBDMSCl (eq) | Imidazole (eq) | Microwave Conditions | Yield (%) |

| 3-Hydroxybenzaldehyde | 1.2 | 2.0 | 90W (2 min), then 180W (2 min) | 85 |

| 3-Bromophenol | 1.2 | 2.0 | 90W (2 min), then 180W (2 min) | 92 |

| 4-Methoxyphenol | 1.2 | 2.0 | 90W (2 min), then 180W (2 min) | 95 |

| 2-Naphthol | 1.2 | 2.0 | 90W (2 min), then 180W (2 min) | 90 |

Data adapted from Bastos et al. (2005).

Conclusion

The silylation of phenols using TBDMSCl is a robust and versatile protection strategy. The choice between the conventional and microwave-assisted protocol will depend on the specific substrate, available equipment, and desired reaction time. For routine protections, the conventional method is highly reliable. For rapid and solvent-free conditions, the microwave-assisted method presents a compelling alternative. In all cases, careful monitoring of the reaction and appropriate purification are essential to obtain high yields of the desired TBDMS ether.

References

Application Notes: Protecting Phenolic Hydroxyl Groups with tert-Butyldimethylsilyl (TBDMS) Ether

Introduction

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis.[1][2] Its popularity stems from a combination of factors: ease of introduction, substantial stability under a wide range of reaction conditions, and the availability of mild and selective methods for its removal.[1][3] For the protection of phenols, the TBDMS group offers a robust silyl ether linkage that is significantly more stable than the corresponding trimethylsilyl (TMS) ether, primarily due to the steric hindrance provided by the bulky tert-butyl group.[4] This enhanced stability allows for greater synthetic flexibility, as the TBDMS ether can withstand conditions that might cleave other protecting groups.[2]

The most common method for the silylation of phenols involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).[2][5][6] The deprotection of phenolic TBDMS ethers is most frequently accomplished using a fluoride ion source, with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) being the archetypal reagent.[1][2] The exceptional strength of the silicon-fluoride bond provides the thermodynamic driving force for this cleavage.[1][2] Alternative deprotection reagents offer a range of selectivities, allowing for the removal of the TBDMS group in the presence of other sensitive functionalities.[7][8]

Data Presentation

The efficiency of the protection and deprotection reactions is influenced by the substrate, reagents, solvent, temperature, and reaction time. The following tables summarize quantitative data for these transformations on phenolic substrates.

Table 1: Protection of Phenolic Hydroxyl Groups with TBDMS-Cl

| Phenolic Substrate | Silylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| Various Phenols | TBDMS-Cl (1.2) | Imidazole (2) | Solvent-free (Microwave) | 180-270W | 4 min | High | [6] |

| Phenol | TBDMS-Cl (1.2) | Imidazole (2.5) | DMF | Not Specified | Not Specified | High | [7] |